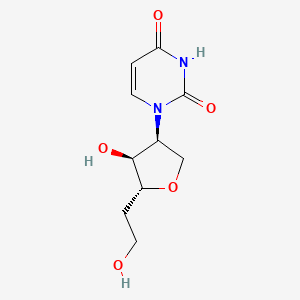
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction processes. Common reagents used in these reactions include protecting agents like silyl ethers, glycosyl donors, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the disruption of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes such as polymerases or kinases, interfering with their normal function.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy.
2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A nucleoside analog with similar antiviral properties.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV infections.
Uniqueness
1,4-Anhydro-2,5-dideoxy-2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-D-arabino-hexitol is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
1-[(3S,4S,5R)-4-hydroxy-5-(2-hydroxyethyl)oxolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-2-7-9(15)6(5-17-7)12-3-1-8(14)11-10(12)16/h1,3,6-7,9,13,15H,2,4-5H2,(H,11,14,16)/t6-,7+,9-/m0/s1 |
InChI 键 |
VKQJUDFOCHHTFN-OOZYFLPDSA-N |
手性 SMILES |
C1[C@@H]([C@@H]([C@H](O1)CCO)O)N2C=CC(=O)NC2=O |
规范 SMILES |
C1C(C(C(O1)CCO)O)N2C=CC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


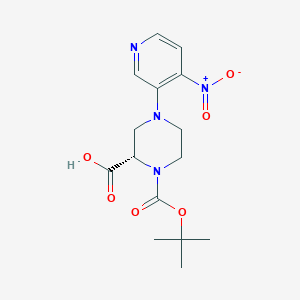
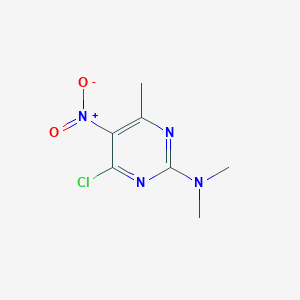
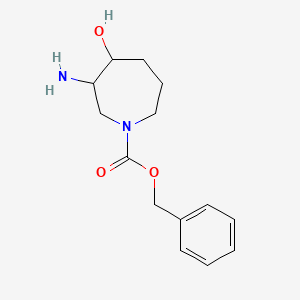
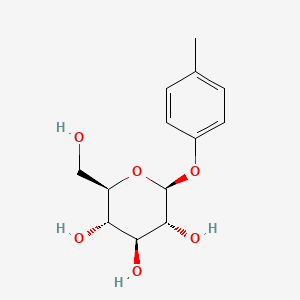
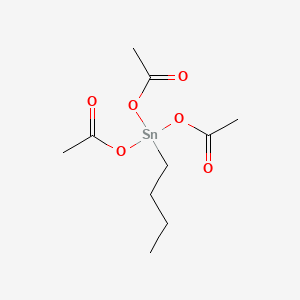
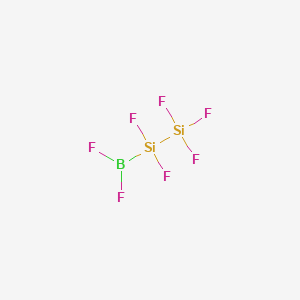
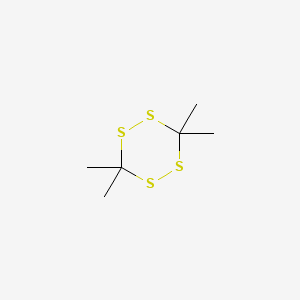
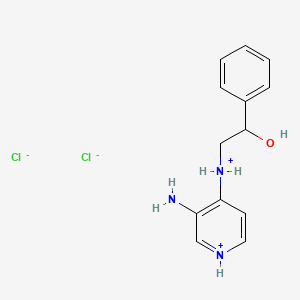
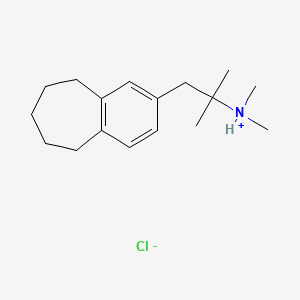
![N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine](/img/structure/B13733985.png)
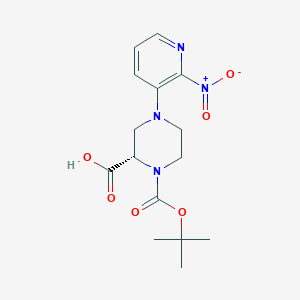

![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)

